molecular formula C29H23FN6O3S B11433661 6-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

6-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B11433661
M. Wt: 554.6 g/mol
InChI Key: ILGHLVZREIGHAZ-UHFFFAOYSA-N
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Description

The compound 6-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex organic molecule that belongs to the class of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, along with various substituents such as fluorophenyl, methoxyphenyl, and phenyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring.

    Introduction of the fluorophenyl and methoxyphenyl groups: These groups are introduced through electrophilic aromatic substitution reactions.

    Formation of the pyrazolo[3,4-d]pyrimidin-4(5H)-one core: This involves the cyclization of the pyrazole derivative with a suitable precursor to form the fused ring system.

    Thioether formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, amines, or thiols.

Scientific Research Applications

6-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, leading to inhibition or activation of the target. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

6-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: can be compared with other pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, such as:

  • 6-((2-(5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
  • 6-((2-(5-(4-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

These compounds share a similar core structure but differ in the substituents attached to the aromatic rings. The presence of different substituents can influence the compound’s chemical reactivity, biological activity, and physical properties, making each unique in its own right.

Properties

Molecular Formula

C29H23FN6O3S

Molecular Weight

554.6 g/mol

IUPAC Name

6-[2-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C29H23FN6O3S/c1-39-22-13-9-18(10-14-22)24-15-25(19-7-11-20(30)12-8-19)36(34-24)26(37)17-40-29-32-27-23(28(38)33-29)16-31-35(27)21-5-3-2-4-6-21/h2-14,16,25H,15,17H2,1H3,(H,32,33,38)

InChI Key

ILGHLVZREIGHAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)C(=O)CSC4=NC5=C(C=NN5C6=CC=CC=C6)C(=O)N4

Origin of Product

United States

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